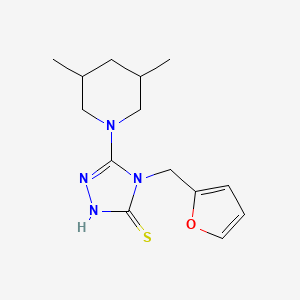

5-(3,5-dimethylpiperidin-1-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

説明

This compound belongs to the 4H-1,2,4-triazole-3-thiol class, characterized by a sulfur-containing triazole core substituted with a furan-2-ylmethyl group at position 4 and a 3,5-dimethylpiperidin-1-yl moiety at position 3. The triazole-thiol scaffold is widely studied for its diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.

特性

IUPAC Name |

3-(3,5-dimethylpiperidin-1-yl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4OS/c1-10-6-11(2)8-17(7-10)13-15-16-14(20)18(13)9-12-4-3-5-19-12/h3-5,10-11H,6-9H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVBDWZDDHQLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NNC(=S)N2CC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethylpiperidin-1-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

Incorporation of the Furan Ring: The furan ring is usually attached via a Friedel-Crafts alkylation reaction, where the furan derivative reacts with the triazole-piperidine intermediate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction conditions and product quality.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and furan rings, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to introduce new substituents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 5-(3,5-dimethylpiperidin-1-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. This compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects. For instance, derivatives with similar structures have demonstrated lower IC50 values compared to established drugs like crizotinib. These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

The compound's structural features position it as a promising candidate for antimicrobial activity. Research indicates that 1,2,4-triazole derivatives exhibit broad-spectrum activity against bacterial and fungal strains. The thiol group in the structure may enhance its interaction with microbial enzymes or receptors, leading to increased efficacy . Studies have shown that modifications in the triazole ring can significantly influence the antimicrobial potency of these compounds.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 5-(3,5-dimethylpiperidin-1-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been investigated for anti-inflammatory activity. The triazole moiety is known to interact with cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Molecular docking studies suggest that this compound may effectively inhibit COX enzymes, thereby reducing inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 5-(3,5-dimethylpiperidin-1-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is essential for optimizing its biological activity. The following table summarizes key structural modifications and their observed effects on biological activity:

| Structural Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased anticancer potency |

| Variation in substituents on furan | Altered antimicrobial efficacy |

| Modifications on thiol group | Enhanced anti-inflammatory properties |

Anticancer Case Study

A recent study evaluated the anticancer effects of a series of triazole derivatives including our compound against A549 lung cancer cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics. The study concluded that the presence of specific functional groups enhances the cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Antimicrobial Case Study

In a comparative study of various triazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli, 5-(3,5-dimethylpiperidin-1-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol showed promising results with minimal inhibitory concentrations (MIC) comparable to standard antibiotics . This underscores its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Case Study

Molecular docking studies have been conducted to assess the binding affinity of this compound to COX enzymes. The findings indicated a favorable binding profile that suggests potential use as an anti-inflammatory agent. In vitro assays confirmed its ability to reduce prostaglandin synthesis in activated macrophages .

作用機序

The mechanism of action of 5-(3,5-dimethylpiperidin-1-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The piperidine and furan rings may enhance binding affinity and specificity to the target molecules, while the triazole ring can participate in hydrogen bonding and other interactions.

類似化合物との比較

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 4H-1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 4. Below is a comparative analysis of key analogs:

Key Observations:

- Heterocyclic Substituents : The furan group in the target compound provides π-electron density, which may influence antioxidant activity. In contrast, the thiophene analog in exhibits stronger anti-swimming activity, likely due to sulfur’s polarizability and larger atomic radius.

- Functional Groups : Chlorophenyl (Yucasin) and fluorophenyl substituents are associated with enzyme inhibition, suggesting halogen bonding plays a role in target interaction.

Physicochemical Properties

- Solubility: The dimethylpiperidine group may enhance solubility in non-polar solvents compared to polar trimethoxyphenyl derivatives .

- Stability: Aromatic substituents (e.g., benzylideneamino in ) improve photostability, whereas the furan ring’s conjugated system may offer UV resistance.

生物活性

5-(3,5-Dimethylpiperidin-1-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 923752-53-8) is a novel compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific triazole derivative, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C14H20N4OS, with a molecular weight of 292.40 g/mol. The structure features a triazole ring with a thiol group and a piperidine moiety, which is critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 923752-53-8 |

| Molecular Formula | C14H20N4OS |

| Molecular Weight | 292.40 g/mol |

| IUPAC Name | 5-(3,5-dimethyl-1-piperidinyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol |

Synthesis

The synthesis of this compound involves several steps typically including the formation of the triazole ring through cyclization reactions followed by functionalization to introduce the piperidine and furan moieties. Recent studies have demonstrated various synthetic pathways that yield high purity and yield of triazole derivatives which can be further modified for enhanced biological activity .

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell migration.

Case Study:

A study involving structurally similar triazole compounds demonstrated that those with thiol substitutions exhibited enhanced cytotoxicity against cancer cells compared to their non-thiol counterparts. The selectivity index was notably higher for compounds containing both triazole and thiol functionalities .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains and fungi. The presence of the thiol group is hypothesized to contribute to this activity by interacting with microbial enzymes or cellular components .

Antiviral Activity

In addition to anticancer and antimicrobial effects, some studies have suggested potential antiviral activity against herpes simplex virus (HSV). The antiviral efficacy is often linked to the ability of triazoles to interfere with viral replication processes .

The biological activity of 5-(3,5-dimethylpiperidin-1-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act as enzyme inhibitors in metabolic pathways crucial for cancer cell survival.

- Apoptosis Induction : They may promote programmed cell death in malignant cells.

- Antioxidant Activity : Thiol groups can scavenge free radicals, contributing to reduced oxidative stress in cells.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be systematically improved?

The synthesis of structurally similar triazole-thiol derivatives involves nucleophilic substitution and cyclization reactions. Evidence from analogous compounds suggests using anhydrous ethanol as a solvent with formaldehyde and substituted piperazines for Mannich-type reactions . Optimization requires monitoring reaction time, temperature, and stoichiometry via TLC or HPLC. Computational tools like quantum chemical calculations can predict optimal pathways, reducing trial-and-error approaches . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the target compound.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

A combination of elemental analysis, ¹H/¹³C-NMR, and LC-MS is essential. For example, ¹H-NMR can resolve signals for the furan (δ 6.2–7.4 ppm) and piperidinyl protons (δ 1.2–3.5 ppm), while LC-MS confirms molecular weight . Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) should achieve ≥95% purity. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Q. How does thiol-thione tautomerism influence the compound’s reactivity and biological activity?

Thiol-thione tautomerism in triazole derivatives affects hydrogen bonding and electronic properties. For example, the thione form (C=S) enhances metal chelation, while the thiol form (S-H) participates in disulfide bonding. Spectroscopic methods like UV-Vis (λ ~250–280 nm for S→C transitions) and IR (S-H stretch ~2550 cm⁻¹) can identify dominant tautomers. Computational studies (DFT) predict equilibrium states under varying pH and solvent conditions .

Q. What preliminary assays are recommended to evaluate its biological potential?

Start with in silico ADME/Tox profiling (e.g., SwissADME) to predict bioavailability and toxicity risks. Molecular docking against target proteins (e.g., enzymes like CYP450) identifies potential interactions . In vitro assays, such as antimicrobial disk diffusion or enzyme inhibition (IC₅₀ measurements), provide initial activity data. Use positive controls (e.g., known inhibitors) and triplicate replicates to ensure statistical validity.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Quantum mechanics/molecular mechanics (QM/MM) simulations map electronic interactions between the compound’s substituents (e.g., furan’s π-system, piperidine’s steric bulk) and binding pockets. Tools like AutoDock Vina or Schrödinger Suite optimize ligand-receptor binding energies. For example, modifying the furan moiety to a thiophene could enhance hydrophobic interactions, predicted via free-energy perturbation (FEP) calculations .

Q. What mechanistic insights explain contradictory bioactivity results across similar triazole-thiol derivatives?

Contradictions may arise from subtle structural differences (e.g., substituent electronegativity) or assay conditions (e.g., pH, solvent polarity). For example, electron-withdrawing groups on the piperidine ring may reduce membrane permeability, lowering in vivo efficacy despite strong in vitro activity. Redesign experiments using Hammett plots or Hansch analysis to correlate structure-activity relationships (SAR) .

Q. How do storage conditions and formulation affect the compound’s stability?

Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) should track degradation via HPLC. Oxidative degradation is likely due to the thiol group; inert atmosphere storage (N₂) and antioxidants (e.g., BHT) are advised. Lyophilization or encapsulation in cyclodextrins improves shelf life .

Q. What strategies resolve discrepancies between computational predictions and experimental binding affinities?

Discrepancies often stem from solvent effects or protein flexibility. Use molecular dynamics (MD) simulations (e.g., GROMACS) to model solvated systems and conformational changes. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while X-ray crystallography or cryo-EM provides structural resolution .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。